molecular formula C8H6O4 B13433283 Dihydroxyisobenzofuranon

Dihydroxyisobenzofuranon

Cat. No.: B13433283
M. Wt: 166.13 g/mol
InChI Key: AULYUZAKRLWPDD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dihydroxyisobenzofuranon typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cycloisomerization of acetylenic epoxides in the presence of a catalyst such as indium trichloride. This reaction proceeds under mild conditions and delivers the desired benzofuran product .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process often includes steps such as halogenation, cyclization, and hydroxylation, with careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Dihydroxyisobenzofuranon undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted benzofurans, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Dihydroxyisobenzofuranon has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a precursor in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and diabetes.

    Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of dihydroxyisobenzofuranon involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: This structural feature allows it to participate in a wider range of chemical reactions and biological interactions compared to its simpler counterparts .

Properties

Molecular Formula

C8H6O4

Molecular Weight

166.13 g/mol

IUPAC Name

3,4-dihydroxy-3H-2-benzofuran-1-one

InChI

InChI=1S/C8H6O4/c9-5-3-1-2-4-6(5)8(11)12-7(4)10/h1-3,8-9,11H

InChI Key

AULYUZAKRLWPDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(OC2=O)O)C(=C1)O

Origin of Product

United States

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